(E)-N~1~-(3,4-DIMETHOXYPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE
Overview
Description
(E)-N~1~-(3,4-DIMETHOXYPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. It features a conjugated system with a nitrofuran moiety and a dimethoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(3,4-DIMETHOXYPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the nitrofuran intermediate: This can be achieved by nitration of a furan derivative.
Coupling with the dimethoxyphenyl group: This step involves the formation of a carbon-carbon double bond (propenamide linkage) between the nitrofuran and the dimethoxyphenyl group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(3,4-DIMETHOXYPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Activity: Potential antimicrobial or anticancer properties due to the presence of the nitrofuran moiety.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N~1~-(3,4-DIMETHOXYPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N~1~-(3,4-DIMETHOXYPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE: shares similarities with other nitrofuran derivatives and phenylpropenamides.
Uniqueness
Structural Features: The combination of the nitrofuran and dimethoxyphenyl groups may impart unique chemical and biological properties.
Reactivity: The specific arrangement of functional groups may result in distinct reactivity patterns compared to similar compounds.
Conclusion
This compound is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-21-12-6-3-10(9-13(12)22-2)16-14(18)7-4-11-5-8-15(23-11)17(19)20/h3-9H,1-2H3,(H,16,18)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWBVXGVIGZBCG-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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